molecular formula C7H5F5O3S B2417560 2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid CAS No. 1801700-81-1

2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid

Cat. No. B2417560
M. Wt: 264.17
InChI Key: KVJDCMSIZPCNQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

FFB can be synthesized by reacting 5-pentafluorosulfanyl-2-nitrobenzoic acid with tin and hydrochloric acid . The reaction proceeds via a reduction of the nitro group to amino, followed by a substitution of the amino group with the pentafluorosulfanyl group .


Molecular Structure Analysis

The molecular formula of FFB is C7H5F5O3S. The InChI code is 1S/C7H5F5O3S/c8-16(9,10,11,12)4-1-2-6(13)5(3-4)7(14)15/h1-3,13H,(H,14,15) and the InChI key is KVJDCMSIZPCNQP-UHFFFAOYSA-N.


Physical And Chemical Properties Analysis

FFB is a white, crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. It has a melting point of 162-164°C and a boiling point of 357°C. The molecular weight of FFB is 268.14 g/mol, and its pKa value is 2.2. FFB is a moderately strong acid, with a logP value of 2.5.

Scientific Research Applications

Electrochemical Properties and Reduction

  • The electrochemical reduction of 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid and related compounds has been investigated in aqueous solutions. These studies are crucial for understanding their behavior in various electrochemical applications (Mandić, Nigović, & Šimunić, 2004).

Synthesis of Perfluoroalkyl Benzene Derivatives

  • Research on the synthesis of ω-Pentafluoro-λ6-sulfanyl(SF5)-n-perfluoroalkyl benzene derivatives has expanded the understanding of these compounds. These derivatives are a new class of perfluoroalkylaromatic compounds with potential applications in various fields (Hodges, Winter, Mohtasham, Bailey, & Gard, 2001).

Development of SF5-Containing Compounds

  • The synthesis and epoxidation of alkadienes with pentafluoro-λ6-sulfanyl (SF5) groups have been explored. These compounds are valuable as monomers or intermediates in the preparation of polymers and polymer surface coatings, indicating their versatility in material science applications (Brel, 2005).

Novel Fluorescence Probes Development

  • Studies on the development of novel fluorescence probes, such as 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, have been carried out. These probes are critical for detecting reactive oxygen species in various biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Structural Characterization in Crystallography

  • Structural characterization and Hirshfeld surface analysis of compounds like 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile have been conducted. Such studies are significant in crystallography, providing insights into the molecular interactions and geometries of these compounds (González Espiet, Cintrón Cruz, & Piñero Cruz, 2020).

Transfer Hydrogenation Catalysis

  • The compound 2-(pyridine-2-ylmethylsulfanyl)benzoic acid has been used in the synthesis of water-soluble half-sandwich complexes. These complexes are efficient for catalytic transfer hydrogenation of carbonyl compounds in water, demonstrating the compound's relevance in catalytic processes (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).

Safety And Hazards

The safety data sheet for a similar compound, 2-Fluoro-5-(pentafluorosulfur)benzoic acid, indicates that it may cause skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-hydroxy-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5O3S/c8-16(9,10,11,12)4-1-2-6(13)5(3-4)7(14)15/h1-3,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJDCMSIZPCNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid

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